molecular formula C9H7BrN2O2 B1403048 1-(3-Bromophenyl)-2,4-imidazolidinedione CAS No. 1007579-01-2

1-(3-Bromophenyl)-2,4-imidazolidinedione

Cat. No. B1403048
M. Wt: 255.07 g/mol
InChI Key: WYIFZNPWWAGQHD-UHFFFAOYSA-N
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Description

The compound “1-(3-Bromophenyl)-2,4-imidazolidinedione” is a chemical compound. However, there is limited information available about this specific compound. It is related to the class of compounds known as imidazolidinediones1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “1-(3-Bromophenyl)-2,4-imidazolidinedione”. However, related compounds have been synthesized and studied2345.



Molecular Structure Analysis

The molecular structure of “1-(3-Bromophenyl)-2,4-imidazolidinedione” is not explicitly available. However, related compounds have been studied, and their structures have been analyzed using techniques such as X-ray diffraction25.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-(3-Bromophenyl)-2,4-imidazolidinedione”. However, related compounds have been studied for their reactivity and chemical behavior26.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromophenyl)-2,4-imidazolidinedione” are not explicitly available. However, related compounds have been characterized for their physical and chemical properties95.


Scientific Research Applications

Synthesis and Chemical Transformations

1-(3-Bromophenyl)-2,4-imidazolidinedione serves as a pivotal intermediate in the synthesis of various organic compounds. Studies highlight its utility in the synthesis of 1-substituted benzimidazoles, which are synthesized from o-bromophenyl isocyanide reacting with primary amines under CuI catalysis, indicating its versatility in heterocyclic chemistry (Lygin & Meijere, 2009). Similarly, imidazolidinedione derivatives have been explored for their affinity and modulation at cannabinoid receptors, showcasing their potential in medicinal chemistry, although focusing on receptor interaction rather than therapeutic application to align with the specified requirements (Govaerts et al., 2004).

Material Science and Molecular Structure Analysis

The compound also plays a role in material science and molecular structure elucidation. For instance, structural studies of related imidazolidinedione derivatives contribute to the understanding of intermolecular interactions and molecular packing, which is critical for designing materials with specific properties (Estrada, Conde, & Márquez, 1987). Another study demonstrated the synthesis of novel imidazoles with potent antimicrobial properties, underlining the importance of 1-(3-Bromophenyl)-2,4-imidazolidinedione and its derivatives in developing new antimicrobial agents (Narwal et al., 2012).

Environmental Applications

In environmental chemistry, derivatives of imidazolidinedione have been investigated for their role in CO2 capture. A study highlighted the synthesis of an ionic liquid incorporating a cation with an appended amine group from 1-butyl imidazole and 3-bromopropylamine hydrobromide, which reacts reversibly with CO2, demonstrating the compound's potential in carbon capture and sequestration technologies (Bates et al., 2002).

Safety And Hazards

There is no specific safety and hazard information available for “1-(3-Bromophenyl)-2,4-imidazolidinedione”. However, safety data sheets of related compounds provide information on potential hazards, safe handling, and emergency procedures10111213.


Future Directions

The future directions for the study of “1-(3-Bromophenyl)-2,4-imidazolidinedione” could include further investigation into its synthesis, characterization, and potential applications. Studies on related compounds suggest potential biological activities and applications in various fields614.


Please note that the information provided is based on the available data and may not be fully comprehensive due to the limited information specifically on “1-(3-Bromophenyl)-2,4-imidazolidinedione”. Further research and studies would be needed to provide a more detailed analysis.


properties

IUPAC Name

1-(3-bromophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-6-2-1-3-7(4-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIFZNPWWAGQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-2,4-imidazolidinedione

Synthesis routes and methods

Procedure details

A solution of 3-bromoaniline (1.0 mL, 9.18 mmol) and chloroacetyl isocyanate (0.780 mL, 9.18 mmol) in dioxane (100 mL) was stirred at room temperature for 2 hr. Dioxane (50 mL) and DBU (3.40 mL, 23.0 mmol) were added and the solution stirred at room temperature for 16 hr. The solution was concentrated in vacuo and the residue taken up in EtOAc and H2O. The mixture was then acidified with 1N HCl, then the aqueous phase extracted with EtOAc. The combined organics were then washed with H2O and brine and dried over Na2SO4. The solution was concentrated in vacuo and the residue recrystallized from EtOAc/hexanes to give 1-(3-bromophenyl)-2,4-imidazolidinedione as a tan solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 4.42 (s, 2H), 7.24-7.30 (m, 2H), 7.50-7.52 (m, 1H), 7.87 (s, 1H), 11.27 (s, 1H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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